molecular formula C11H16BN3O3 B572380 (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid CAS No. 1236360-37-4

(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid

Cat. No. B572380
CAS RN: 1236360-37-4
M. Wt: 249.077
InChI Key: HRJIKCYCCSDIFO-UHFFFAOYSA-N
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Description

(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid, also known as 6APBP, is a boronic acid derivative of pyridine. It is a versatile organic compound that has found a wide range of applications in the field of organic synthesis and scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and the future directions of 6APBP.

Scientific Research Applications

Boronic Acid Drugs: Design and Discovery

Boronic acids have seen a significant rise in their application within drug discovery, leveraging their unique properties to enhance drug potency or improve pharmacokinetics. Boronic acid drugs, including those structurally related to (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid, have been approved for various therapeutic uses. The incorporation of boronic acids into medicinal chemistry has been driven by their ability to interact beneficially within biological systems, often leading to the development of novel therapeutics with enhanced efficacy and safety profiles. The FDA and Health Canada have approved several boronic acid-based drugs, highlighting the growing recognition of their therapeutic potential (Plescia & Moitessier, 2020).

Antifungal Applications

Boronic acids, including derivatives of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid, have demonstrated considerable bioactivity as antifungal agents. The unique biochemical interaction of boronic acids with fungal systems allows for the development of potent antifungal treatments. For example, tavaborole, a boronic acid derivative, has been approved for the topical treatment of onychomycosis, showcasing the efficacy of boronic acids in addressing fungal infections. The antifungal mechanism of action of boronic acids is associated with their ability to inhibit protein synthesis within fungal organisms, offering a novel approach to antifungal therapy (Arvanitis, Rook, & Macreadie, 2020).

Environmental and Industrial Applications

Boronic acids, due to their unique chemical properties, have found applications beyond pharmaceuticals, extending into environmental and industrial spheres. For instance, the use of boronic acid compounds in water treatment processes, such as seawater desalination, highlights their versatility. The ability of boronic acid derivatives to remove contaminants like boron from water sources underscores their potential in addressing environmental challenges. This adaptability showcases the broad utility of boronic acids, not only in therapeutic contexts but also in applications requiring the selective binding and removal of specific substances (Tu, Nghiem, & Chivas, 2010).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

The compound interacts with its targets through a process known as Suzuki-Miyaura coupling . This is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic compounds. The boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, typically palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway influenced by this compound. This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The boronic acid compound acts as a reagent in this reaction, contributing an organic group that forms a new carbon-carbon bond with the target molecule .

Pharmacokinetics

Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability .

Result of Action

The result of the compound’s action is the formation of a new organic compound through the Suzuki-Miyaura coupling reaction . This reaction is highly valuable in organic chemistry for the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups . Certain conditions, such as the presence of a base or a palladium catalyst, are necessary for the reaction to proceed .

properties

IUPAC Name

[6-(4-acetylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BN3O3/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(8-13-11)12(17)18/h2-3,8,17-18H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJIKCYCCSDIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693422
Record name [6-(4-Acetylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid

CAS RN

1236360-37-4
Record name [6-(4-Acetylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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